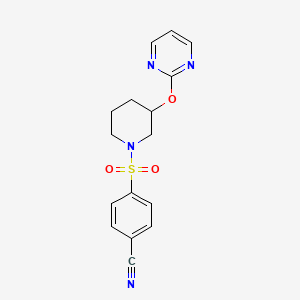

4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a combination of pyrimidine, piperidine, and benzonitrile moieties

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Related piperidine derivatives have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .

Biochemical Pathways

Piperidine derivatives are known to play a role in various intracellular signaling pathways regulating growth and survival .

Pharmacokinetics

It’s noted that irreversible kinase inhibitors (ikis), which include some piperidine derivatives, often show improved biochemical efficacy and good pharmacokinetic (pk) or pharmacodynamics (pd) profiles .

Result of Action

Related piperidine derivatives have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common synthetic route includes the following steps:

Synthesis of Pyrimidin-2-yloxy Intermediate: This involves the reaction of pyrimidine with an appropriate alkylating agent under basic conditions to introduce the oxy group.

Formation of Piperidin-1-yl Intermediate: Piperidine is reacted with a sulfonyl chloride to form the piperidin-1-yl sulfonyl intermediate.

Coupling Reaction: The pyrimidin-2-yloxy intermediate is then coupled with the piperidin-1-yl sulfonyl intermediate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the nitrile group or other reducible moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

- 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzamide

- 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenol

- 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)aniline

Uniqueness

4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This compound, which integrates a pyrimidine moiety, a piperidine ring, and a sulfonyl group, exhibits diverse chemical reactivity that may translate into significant pharmacological effects.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol. The synthesis typically involves multiple steps, including the formation of key intermediates through reactions like sulfonylation and coupling reactions. The following summarizes the synthetic route:

- Formation of Pyrimidin-2-yloxy Intermediate : Reaction of pyrimidine with halogenated compounds to introduce the oxy group.

- Piperidine Derivative Synthesis : Cyclization reactions to synthesize the piperidine ring.

- Sulfonylation : Reaction with sulfonyl chlorides to introduce the sulfonyl group.

- Coupling Reaction : Final assembly of the pyrimidin-2-yloxy intermediate with the sulfonylated piperidine derivative.

Pharmacological Properties

Research indicates that compounds containing piperidine and sulfonyl groups often demonstrate significant biological activities, including:

- Antimicrobial Activity : Similar compounds have been shown to possess antibacterial and antifungal properties. For instance, derivatives with piperidine structures have been evaluated for their efficacy against various bacterial strains, indicating potential for therapeutic applications in infectious diseases .

- Enzyme Inhibition : The sulfonyl moiety is known to play a crucial role in enzyme inhibition. Studies have demonstrated that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology . The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

- Antimicrobial Efficacy : A series of piperidine derivatives were synthesized and tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Results indicated that certain derivatives exhibited significant antimicrobial activity, highlighting the potential for developing new antibiotics .

- Enzyme Inhibition Studies : Research on sulfonamide derivatives demonstrated their ability to inhibit AChE, which is critical for managing conditions like Alzheimer's disease. Compounds with similar structures to this compound were found to be effective in reducing enzyme activity in vitro .

- Cytotoxicity Tests : In vitro studies showed that certain synthesized compounds could induce cell death in cancer cell lines, providing evidence for their potential use as anticancer agents .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c17-11-13-4-6-15(7-5-13)24(21,22)20-10-1-3-14(12-20)23-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXGJUXJXHPZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.